2-cyano-N-cyclopropylbenzenesulfonamide
Description
Significance of Sulfonamide Scaffolds in Modern Chemical Synthesis
The sulfonamide functional group (-SO₂NHR) is a highly valued scaffold in contemporary chemical synthesis and drug discovery. nih.govnih.gov Since the advent of the sulfa drugs, the first class of synthetic antimicrobial agents, the sulfonamide moiety has been recognized as a "privileged scaffold," meaning it is a structural framework that can bind to multiple biological targets. mdpi.com This versatility has led to the development of a wide array of drugs with diverse therapeutic applications, including antibacterial, antiviral, anticancer, anti-inflammatory, and diuretic agents. mdpi.com
The importance of sulfonamides in synthesis stems from their chemical stability, their ability to act as hydrogen bond donors and acceptors, and the well-established methods for their preparation. nih.gov These attributes make them reliable building blocks for creating complex molecules with desired physicochemical and biological properties. nih.gov The structural diversity that can be achieved by modifying the substituents on the aromatic ring and the sulfonamide nitrogen allows for the fine-tuning of a compound's activity and selectivity.
Role of Nitrile Functionality in Advanced Organic Transformations
The nitrile or cyano group (-C≡N) is an exceptionally versatile functional group in organic synthesis. Its unique electronic properties, characterized by a polar triple bond and an sp-hybridized carbon atom, allow it to participate in a wide range of chemical reactions. Nitriles can be readily transformed into other important functional groups, such as carboxylic acids, amines, amides, and ketones, making them valuable synthetic intermediates.
In advanced organic transformations, the nitrile group can serve as a directing group, influencing the regioselectivity of reactions on an aromatic ring. It can also participate in various cycloaddition reactions to form heterocyclic systems and can act as a nucleophile or an electrophile depending on the reaction conditions. This rich and diverse reactivity makes the nitrile functionality a powerful tool for the construction of complex molecular architectures.
Research Context of 2-Cyano-N-cyclopropylbenzenesulfonamide within Medicinal Chemistry and Chemical Biology
The specific compound this compound is situated at the intersection of several important areas of medicinal chemistry and chemical biology research. The benzenesulfonamide (B165840) core is a well-established pharmacophore found in numerous inhibitors of enzymes such as carbonic anhydrases and kinases. The presence of the sulfonamide moiety suggests that this compound could be investigated for its potential as an enzyme inhibitor.
The 2-cyano substituent on the benzene (B151609) ring introduces a site for potential metabolic transformation and can influence the electronic properties of the sulfonamide group, potentially modulating its binding affinity and selectivity. The N-cyclopropyl group, as discussed, can enforce a specific conformation that may be favorable for binding to a particular biological target.
While specific research findings on this compound are not widely published, its structural motifs suggest potential applications in areas where substituted benzenesulfonamides have shown promise. These include, but are not limited to, the development of novel anticancer, anti-inflammatory, or antimicrobial agents. Further synthetic and biological evaluation of this compound is warranted to fully elucidate its chemical and pharmacological properties.
Predicted Physicochemical Properties of this compound
| Property | Predicted Value |
| Molecular Formula | C₁₀H₁₀N₂O₂S |
| Molecular Weight | 222.26 g/mol |
| Appearance | Solid (predicted) |
| Melting Point | Not available |
| Boiling Point | Not available |
| Solubility | Predicted to be soluble in organic solvents |
Structure
3D Structure
Properties
Molecular Formula |
C10H10N2O2S |
|---|---|
Molecular Weight |
222.27 g/mol |
IUPAC Name |
2-cyano-N-cyclopropylbenzenesulfonamide |
InChI |
InChI=1S/C10H10N2O2S/c11-7-8-3-1-2-4-10(8)15(13,14)12-9-5-6-9/h1-4,9,12H,5-6H2 |
InChI Key |
QZQGGTVCIZIRPL-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1NS(=O)(=O)C2=CC=CC=C2C#N |
Origin of Product |
United States |
Synthetic Methodologies for 2 Cyano N Cyclopropylbenzenesulfonamide and Analogous Structures
Strategies for Constructing the Benzenesulfonamide (B165840) Core
The benzenesulfonamide core is a critical pharmacophore in numerous therapeutic agents. Its synthesis is primarily achieved through the formation of a robust nitrogen-sulfur bond.
A cornerstone of sulfonamide synthesis is the reaction between a sulfonyl chloride and an amine. In the context of 2-cyano-N-cyclopropylbenzenesulfonamide, this involves the coupling of 2-cyanobenzenesulfonyl chloride with cyclopropylamine (B47189). This standard nucleophilic acyl substitution-type reaction proceeds readily, typically in the presence of a base to neutralize the hydrochloric acid byproduct. The choice of solvent and base is crucial for optimizing the reaction yield and purity of the resulting sulfonamide.
Detailed Research Findings: While a specific study detailing the reaction between 2-cyanobenzenesulfonyl chloride and cyclopropylamine was not identified in the provided search results, the general transformation is a well-established and fundamental process in organic synthesis. For analogous transformations, such as the synthesis of cyclopropylthiophenesulfonamides, the corresponding sulfonyl chloride is reacted with the amine. mdpi.com The reaction conditions are generally mild and amenable to a wide range of functional groups.
| Reactant 1 | Reactant 2 | Product | Reaction Type |
| 2-Cyanobenzenesulfonyl chloride | Cyclopropylamine | This compound | Nucleophilic substitution at sulfonyl group |
| Thiophenesulfonyl chloride | Various amines | Thiophenesulfonamides | Nucleophilic substitution at sulfonyl group |
Modern synthetic chemistry has seen the rise of palladium-catalyzed cross-coupling reactions for the formation of carbon-nitrogen bonds. These methods offer an alternative to classical approaches and can be particularly useful for substrates with sensitive functional groups. A general method has been developed for the arylation of cyclopropylamine and N-arylcyclopropylamines using highly active, air-stable palladium precatalysts. nih.gov This allows for the synthesis of a wide array of arylated cyclopropylamines in high yields. nih.gov
Detailed Research Findings: Research has demonstrated the utility of palladium catalysts for the N-arylation of cyclopropylamines. nih.gov These methods tolerate a variety of functional groups and heterocyclic systems, providing access to a diverse range of arylated cyclopropylamine motifs. nih.gov While not explicitly forming a sulfonamide bond directly in the examples found, this C-N coupling strategy could be adapted to link a pre-functionalized aryl sulfonamide with cyclopropylamine or an aryl halide with N-cyclopropylsulfonamide.
| Catalyst System | Reactants | Product Type | Key Advantage |
| [(tBuBrettPhos)Pd(allyl)]OTf | Aryl Halide, Cyclopropylamine | Monoarylated cyclopropylamines | High activity and functional group tolerance nih.gov |
| [(BrettPhos)Pd(crotyl)]OTf | Aryl Halide, Cyclopropylamine | Monoarylated cyclopropylamines | High activity and functional group tolerance nih.gov |
| (PtBu3)Pd(crotyl)Cl | Aryl Halide, N-Arylcyclopropylamine | Unsymmetrical diarylated products | Suitable for preparing diarylated products nih.gov |
Introduction of the Cyano Group onto the Benzene (B151609) Ring
The placement of a cyano group on the aromatic ring is a key step that can be performed at various stages of the synthesis.
Directed aromatic cyanation involves the introduction of a cyano group onto an aromatic ring that already contains a directing group, which in this case could be the sulfonamide moiety. This can be achieved through various methods, including the Rosenmund-von Braun reaction, which typically uses a copper cyanide salt to displace a halide on the aromatic ring.
Detailed Research Findings: The synthesis of related compounds, such as 2-amino-5-cyano-N,3-dimethylbenzamide, has been achieved by heating 2-amino-5-bromo-3-methyl-toluate with cuprous cyanide (I) in N-methylpyrrolidone (NMP). google.com This demonstrates the feasibility of introducing a cyano group onto a substituted benzene ring via a cyanation reaction.
Multi-Step Synthesis Pathways Involving Cyanoacetamide Precursors
An alternative synthetic logic involves building the molecule from smaller, functionalized acyclic precursors, such as cyanoacetamide derivatives.
The Knoevenagel condensation is a powerful carbon-carbon bond-forming reaction that involves the reaction of an active methylene (B1212753) compound, such as a cyanoacetamide, with an aldehyde or ketone. mdpi.com This reaction is often used to synthesize α,β-unsaturated cyano-containing compounds, which can be further elaborated into more complex structures. mdpi.comnih.gov
Detailed Research Findings: Microwave-assisted Knoevenagel condensation has been successfully employed for the synthesis of α,β-unsaturated 2-cyanoacetamide (B1669375) derivatives. nih.gov This method has also been used in the synthesis of cyanoacrylates using diisopropylethylammonium acetate (B1210297) (DIPEAc) as a catalyst, which is noted for its short reaction times and high yields. scielo.org.mx The reaction is versatile, accommodating a wide range of aldehydes, including aromatic, aliphatic, and heterocyclic substrates. organic-chemistry.org Furthermore, the synthesis of 2-cyano-N-cyclohexylacetamide and its subsequent reaction with aromatic aldehydes showcases the utility of Knoevenagel condensation in building complex molecules from cyanoacetamide precursors. researchgate.net The reaction can be catalyzed by various means, including phosphines and even photo-activated carbon dots, highlighting its adaptability. mdpi.comorganic-chemistry.org
| Catalyst/Conditions | Reactants | Product Type | Reference |
| Microwave irradiation | Aldehydes, 2-Cyanoacetamide derivatives | α,β-Unsaturated 2-cyanoacetamide derivatives nih.gov | nih.gov |
| Diisopropylethylammonium acetate (DIPEAc) | Aldehydes, Ethyl cyanoacetate (B8463686) | Cyanoacrylates | scielo.org.mx |
| Triphenylphosphine (TPP) | Aldehydes, Ethyl cyanoacetate or Malononitrile | (E)-Olefins | organic-chemistry.org |
| Photo-activated carbon dots | Carbonyl compounds, Active methylene compounds | Substituted alkenes | mdpi.com |
| Piperidine-based polymeric networks | Curcumin, Aldehydes | Curcumin derivatives | nih.gov |
Nucleophilic Acyl Substitution in Cyanoacetamide Synthesis
The synthesis of cyanoacetamide and its derivatives is a cornerstone for the creation of a wide array of nitrogen-containing heterocyclic compounds. researchgate.net A fundamental reaction pathway for achieving this is through nucleophilic acyl substitution. This class of reaction involves the substitution of a leaving group on an acyl compound with a nucleophile. masterorganicchemistry.com
The general mechanism for nucleophilic acyl substitution with a negatively charged nucleophile proceeds through a two-step process: addition and elimination. masterorganicchemistry.com Initially, the nucleophile attacks the electrophilic carbonyl carbon of the acyl group. This leads to the formation of a tetrahedral intermediate. masterorganicchemistry.comyoutube.com Subsequently, the intermediate collapses, reforming the carbon-oxygen double bond and expelling the leaving group. masterorganicchemistry.comyoutube.com The favorability of this reaction is dictated by the basicity of the nucleophile and the leaving group; the reaction equilibrium favors the formation of the weaker base. masterorganicchemistry.com
In the context of cyanoacetamide synthesis, various amines can act as nucleophiles, reacting with cyanoacetic acid derivatives. researchgate.net For instance, the reaction of differently substituted aryl or heteroaryl amines with alkyl cyanoacetates or cyanoacetic acid under various conditions yields the corresponding cyanoacetamides. researchgate.net Another approach involves the treatment of amines with chloroacetyl chloride, followed by a reaction with potassium cyanide. researchgate.net
The versatility of cyanoacetamides as intermediates stems from their ability to participate in numerous condensation and substitution reactions, making them valuable precursors for a diverse range of heterocyclic systems. researchgate.net
Microwave-Assisted Synthetic Approaches in Related Compound Classes
The application of microwave irradiation in organic synthesis has emerged as a powerful technique, often leading to significant improvements over conventional heating methods. scirp.org For the synthesis of sulfonamides, a class of compounds to which this compound belongs, microwave-assisted approaches have demonstrated considerable advantages, including dramatically reduced reaction times, increased product yields, and enhanced product purities due to the minimization of side reactions. scirp.orgresearchgate.net
A notable microwave-assisted method allows for the direct synthesis of sulfonamides from sulfonic acids or their sodium salts. organic-chemistry.orgcapes.gov.br This process avoids the isolation of sulfonyl chlorides, simplifying the purification process. organic-chemistry.org The reaction typically involves two microwave-mediated steps. In the first step, the sulfonic acid is activated, for example, with 2,4,6-trichloro- researchgate.netorganic-chemistry.orgcapes.gov.br-triazine (TCT). This is followed by the second step, where the activated intermediate reacts with an amine to furnish the desired sulfonamide. researchgate.netorganic-chemistry.org This method exhibits broad substrate scope, accommodating a variety of sulfonic acids and amines. organic-chemistry.org
The efficiency of microwave-assisted synthesis is highlighted by the significant reduction in reaction times and improved yields compared to traditional heating. organic-chemistry.org For example, a two-step microwave-assisted synthesis of sulfonamides can be completed in as little as 30 minutes. researchgate.net
Table 1: Comparison of Conventional and Microwave-Assisted Synthesis of a Sulfonamide Derivative
| Method | Reaction Time | Yield |
| Conventional Heating | Several hours | 91% |
| Microwave Synthesis | Minutes | 97% |
This table presents a representative comparison for the synthesis of 4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl) benzenesulfonamide, as described in the literature. scirp.org
The enhanced reaction rates and yields under microwave irradiation are attributed to the efficient and uniform heating of the reaction mixture. scirp.org This technology has proven to be scalable and holds significant potential for pharmaceutical applications due to its good functional group tolerance and cleaner reaction profiles. organic-chemistry.org
Reactivity and Chemical Transformations of 2 Cyano N Cyclopropylbenzenesulfonamide
Reactions Involving the Nitrile Group
The carbon-nitrogen triple bond of the nitrile group is a key site for reactivity, characterized by its electrophilic carbon atom. This allows for a variety of nucleophilic additions and cyclization reactions. wikipedia.org
Nucleophilic Additions and Cyclization Reactions to the Cyano Moiety (e.g., tetrazole formation)
One of the most significant transformations of the nitrile group in this context is its conversion into a tetrazole ring. This is typically achieved through a [3+2] cycloaddition reaction with an azide (B81097), most commonly sodium azide. researchgate.net This reaction is a powerful method for creating tetrazole derivatives, which are recognized as important bioisosteres for carboxylic acids in medicinal chemistry. beilstein-journals.orgnih.gov The reaction proceeds by the nucleophilic attack of the azide ion on the electrophilic carbon of the nitrile, followed by intramolecular cyclization.
Various catalysts, including zinc salts, can facilitate this transformation, often in aqueous solutions. organic-chemistry.org The general mechanism involves the coordination of the catalyst to the nitrile nitrogen, which further enhances the electrophilicity of the cyano carbon, thereby promoting the cycloaddition. Research on related N-cyano-N-arylbenzenesulfonamides has shown that this cycloaddition can be effectively catalyzed by ZnBr2 in water, yielding N-aryl-N-(1H-tetrazol-5-yl)benzenesulfonamides in excellent yields. researchgate.net
Table 1: Representative Conditions for Tetrazole Formation from Nitriles
| Reagents | Catalyst | Solvent | Conditions | Reference |
|---|---|---|---|---|
| Sodium Azide (NaN₃) | Zinc Bromide (ZnBr₂) | Water | Reflux | researchgate.net |
| Sodium Azide (NaN₃) | Zinc Salts | Water | N/A | organic-chemistry.org |
Hydrolysis and Reduction Pathways of the Cyano Group
The nitrile group can be hydrolyzed under either acidic or basic conditions to yield a carboxylic acid or an amide intermediate. youtube.com
Acidic Hydrolysis: Heating the compound with a dilute acid, such as hydrochloric acid, results in the formation of the corresponding carboxylic acid (2-(cyclopropylsulfamoyl)benzoic acid) and an ammonium (B1175870) salt. youtube.com The reaction proceeds via protonation of the nitrile nitrogen, which increases the electrophilicity of the carbon, making it susceptible to attack by water. The initially formed amide is subsequently hydrolyzed to the carboxylic acid under the reaction conditions.
Basic Hydrolysis: Treatment with an aqueous base, like sodium hydroxide, followed by heating, leads to the formation of a carboxylate salt and ammonia. youtube.com To obtain the free carboxylic acid, the reaction mixture must be acidified in a subsequent step. It is sometimes possible to isolate the amide intermediate under milder basic conditions. youtube.com
Reduction of the nitrile group provides a pathway to primary amines. A powerful reducing agent like lithium aluminum hydride (LiAlH₄) is typically required for this transformation. The reaction involves the nucleophilic addition of hydride ions to the cyano carbon, ultimately yielding 2-(aminomethyl)-N-cyclopropylbenzenesulfonamide after an aqueous workup.
Transformations of the Sulfonamide Linkage
The sulfonamide functional group also possesses a reactive site at the nitrogen atom, which can undergo various transformations.
N-Alkylation and N-Acylation Reactions of the Sulfonamide Nitrogen
The hydrogen atom on the sulfonamide nitrogen is acidic and can be removed by a suitable base to form a nucleophilic anion. This anion can then react with various electrophiles in N-alkylation or N-acylation reactions.
N-Alkylation: In the presence of a base such as potassium carbonate or sodium hydride, the sulfonamide can be deprotonated. The resulting anion can then be treated with an alkyl halide (e.g., methyl iodide, benzyl (B1604629) bromide) to introduce an alkyl group onto the nitrogen atom.
N-Acylation: Similarly, the sulfonamide anion can react with acylating agents like acid chlorides or anhydrides to form N-acylsulfonamides.
Reactivity of the Benzene (B151609) Ring: Electrophilic Aromatic Substitution and Directed Functionalization
The benzene ring of 2-cyano-N-cyclopropylbenzenesulfonamide can undergo electrophilic aromatic substitution (SEAr), a class of reactions that includes nitration, halogenation, sulfonation, and Friedel-Crafts reactions. wikipedia.orgmasterorganicchemistry.com The outcome of these reactions is governed by the directing effects of the existing substituents: the cyano group and the N-cyclopropylsulfonamide group.
Both the nitrile (-CN) and the sulfonamide (-SO₂NHR) groups are electron-withdrawing and act as deactivating groups, making electrophilic aromatic substitution slower compared to benzene. libretexts.org They both direct incoming electrophiles to the meta position. masterorganicchemistry.com In this molecule, the substituents are ortho to each other at positions 1 and 2. Therefore, the positions meta to the cyano group are 3 and 5, and the positions meta to the sulfonamide group are 3 and 5. Consequently, electrophilic attack is strongly directed to the C5 position, and to a lesser extent, the C3 position, which is sterically more hindered.
Table 2: Directing Effects of Substituents on Electrophilic Aromatic Substitution
| Substituent Group | Type | Ring Activity | Directing Effect |
|---|---|---|---|
| -CN (Cyano) | Electron-withdrawing | Deactivating | meta |
Spectroscopic and Computational Characterization in Academic Research
Advanced Spectroscopic Methodologies for Structural Elucidation
Spectroscopic techniques are fundamental to confirming the identity and purity of a synthesized compound. Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) each provide unique and complementary information.
NMR spectroscopy is the cornerstone for determining the carbon-hydrogen framework of an organic molecule.
¹H NMR Spectroscopy : The proton NMR spectrum is expected to show distinct signals for the aromatic, cyclopropyl (B3062369), and sulfonamide protons. The protons on the benzene (B151609) ring, influenced by the electron-withdrawing cyano and sulfonamide groups, would likely appear in the downfield region of approximately 7.5 to 8.0 ppm. chemicalbook.comrsc.org The single proton attached to the sulfonamide nitrogen (N-H) would be observed as a broad singlet, with its chemical shift influenced by solvent and concentration, but typically appearing downfield. researchgate.net The protons of the cyclopropyl group are expected in the upfield region, with the methine proton (CH) appearing around 2.4 ppm and the methylene (B1212753) protons (CH₂) resonating at approximately 0.4-1.0 ppm. chemicalbook.comreddit.com
¹³C NMR Spectroscopy : The carbon NMR spectrum would provide further confirmation of the structure. The aromatic carbons are anticipated to resonate between 125 and 150 ppm. compoundchem.comlibretexts.org The carbon atom attached to the cyano group is expected around 112 ppm, while the cyano carbon (C≡N) itself would appear near 119 ppm. rsc.orgchemicalbook.com The carbons of the cyclopropyl ring would be found significantly upfield, typically in the range of 10-35 ppm. libretexts.org The carbon atom of benzenesulfonamide (B165840) to which the sulfur is attached is expected around 144 ppm, with other aromatic carbons resonating between 125 and 133 ppm. chemicalbook.com
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm)
| Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|
| Aromatic CH | 7.5 - 8.0 | 125 - 144 |
| Sulfonamide NH | Variable (downfield) | - |
| Cyclopropyl CH | ~2.4 | 25 - 35 |
| Cyclopropyl CH₂ | 0.4 - 1.0 | 10 - 16 |
| Cyano C | - | ~119 |
IR spectroscopy is used to identify the presence of specific functional groups based on their unique vibrational frequencies.
The most prominent absorption bands for 2-cyano-N-cyclopropylbenzenesulfonamide would include:
C≡N Stretch: A sharp, medium-intensity band characteristic of the nitrile group, expected around 2230 cm⁻¹. researchgate.netchegg.comnist.gov
S=O Stretches: Two strong absorption bands corresponding to the asymmetric and symmetric stretching of the sulfonyl (SO₂) group, typically found near 1350-1330 cm⁻¹ and 1160-1150 cm⁻¹, respectively. ripublication.comresearchgate.net
N-H Stretch: A moderate, single peak for the secondary sulfonamide N-H bond, anticipated in the region of 3300-3200 cm⁻¹.
S-N Stretch: A medium-intensity band for the sulfur-nitrogen bond is expected in the range of 950-870 cm⁻¹. researchgate.netnih.gov
Aromatic C-H and C=C Stretches: Aromatic C-H stretching vibrations appear just above 3000 cm⁻¹, while C=C ring stretching absorptions occur in the 1600-1400 cm⁻¹ region. vscht.cz
Table 2: Predicted Characteristic Infrared (IR) Absorption Frequencies
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| Nitrile (C≡N) | Stretch | ~2230 |
| Sulfonyl (SO₂) | Asymmetric Stretch | 1350 - 1330 |
| Sulfonyl (SO₂) | Symmetric Stretch | 1160 - 1150 |
| Sulfonamide (N-H) | Stretch | 3300 - 3200 |
| Sulfonamide (S-N) | Stretch | 950 - 870 |
Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule, which aids in structural confirmation. For this compound (C₁₀H₁₀N₂O₂S), the molecular ion peak [M]⁺ would be observed at m/z 222.05.
The fragmentation pattern of benzenesulfonamides is well-characterized. researchgate.net Common fragmentation pathways include the loss of a neutral sulfur dioxide (SO₂) molecule. nist.govaaqr.org Other likely fragmentations would involve cleavage of the S-N bond, leading to ions corresponding to the benzenesulfonyl cation (m/z 141) and the N-cyclopropylcyanoanilide fragment or rearrangements thereof. nist.gov The fragmentation of the p-toluenesulfonamide (B41071) analogue, for instance, prominently features the loss of the amino group and the formation of the tolyl cation. nist.gov
X-ray Crystallography for Solid-State Structural Determination
Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional structure of a molecule in the solid state. For this compound, this technique would provide precise bond lengths, bond angles, and torsional angles.
Based on studies of similar sulfonamide-containing compounds, it is likely that this molecule would crystallize in a common crystal system such as monoclinic or orthorhombic. ijsr.netnih.gov The crystal packing would be significantly influenced by intermolecular hydrogen bonding, particularly involving the sulfonamide N-H proton as a donor and one of the sulfonyl oxygen atoms as an acceptor (N-H···O=S). nih.govnih.gov These interactions often lead to the formation of dimers or chain-like structures that stabilize the crystal lattice. nih.gov
Computational Chemistry Approaches
Computational methods, particularly Density Functional Theory (DFT), are powerful tools for complementing experimental data and providing deeper insight into molecular properties.
DFT calculations are widely used to investigate the electronic properties of sulfonamide-based molecules. nih.govnih.govnih.govmdpi.com For this compound, DFT methods at a suitable level of theory (e.g., B3LYP with a 6-311G basis set) could be employed to:
Optimize Molecular Geometry: Predict the most stable conformation of the molecule in the gas phase, which can be compared with X-ray crystallography data. nih.govmdpi.com
Analyze Electronic Structure: Calculate the distribution of electron density and generate molecular electrostatic potential (MESP) maps. nih.gov These maps visualize electron-rich and electron-poor regions of the molecule, which is crucial for understanding intermolecular interactions.
Predict Spectroscopic Data: Simulate IR and NMR spectra. Calculated vibrational frequencies can be compared with experimental IR data to aid in peak assignment, and predicted NMR chemical shifts can help confirm structural assignments. researchgate.netnih.gov
Examine Molecular Orbitals: Determine the energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and electronic excitation properties. nih.gov
Molecular Docking and Dynamics Simulations for Investigating Ligand-Target Interactions in silico
A pertinent example is the computational analysis of 2-cyano-N-cyclopropylacetamide (2CCPA) , a compound that shares the 2-cyano and N-cyclopropyl functionalities with the subject of this article. A 2022 study detailed the synthesis, spectroscopic characterization, and extensive computational analysis of 2CCPA, including molecular docking and molecular dynamics simulations to evaluate its potential as a therapeutic agent. researchgate.net
Molecular docking studies were performed to predict the binding affinity and interaction patterns of 2CCPA with a variety of protein receptors. researchgate.net These studies are crucial in identifying potential biological targets and understanding the molecular basis of a compound's activity. The binding energy, a key parameter derived from docking simulations, indicates the strength of the interaction between a ligand and its target protein. For 2CCPA, molecular docking calculations against several protein receptors resulted in a minimal binding energy of -5.8 kcal/mol. researchgate.net This value suggests a favorable binding affinity, making it a candidate for further investigation.
The research on 2CCPA also involved molecular dynamics simulations to assess the stability of the ligand-protein complex over time. researchgate.net These simulations provide a more dynamic picture of the interaction, revealing how the ligand and protein move and adapt to each other. Such analyses are critical for confirming the stability of the binding mode predicted by molecular docking.
The insights gained from the computational investigation of 2CCPA highlight the methodologies that could be applied to understand the bioactivity of this compound. Future in silico research on this compound would likely involve similar steps: identification of potential protein targets, prediction of binding modes and affinities through molecular docking, and validation of the stability of these interactions using molecular dynamics simulations. These computational approaches are invaluable in modern drug discovery and development, offering a rational basis for the design of new therapeutic agents.
Structure Activity Relationship Sar Studies of Sulfonamide Derivatives Bearing Cyano and Cyclopropyl Moieties
Impact of the Cyano Group on Biological Activity and Binding Affinity
The cyano (-C≡N) group, due to its unique electronic properties and linear geometry, can significantly influence the biological activity and binding affinity of sulfonamide derivatives. It is a potent electron-withdrawing group and can act as a hydrogen bond acceptor.
In some molecular contexts, the introduction of a cyano group has a nuanced effect on potency. For instance, in the optimization of Cav2.2 channel inhibitors, the replacement of a fluoro group with a cyano group resulted in only a minimal change in inhibitory potency against the target channel. However, this substitution led to a more than tenfold reduction in activity at the pregnane (B1235032) X receptor (PXR), indicating a significant improvement in selectivity. nih.gov Further exploration showed that moving the cyano group from the meta to the para position on the benzamide (B126) ring further decreased PXR activity while slightly enhancing Cav2.2 potency. nih.gov
The cyanamide (B42294) moiety (-NH-CN) itself is recognized as a bioactive motif present in numerous biologically active molecules and some approved drugs, contributing to a wide array of pharmacological effects. nih.gov The incorporation of a cyanamide group into a benzenesulfonamide (B165840) scaffold has been explored for the inhibition of carbonic anhydrases (CAs). These studies revealed that the cyanamide functionality could lead to potent inhibitors, with the substitution on the cyanamide nitrogen playing a key role in modulating activity. nih.gov Specifically, compounds featuring both sulfonamide and cyanamide moieties have been hypothesized to act as multi-target drugs. nih.gov
The following table summarizes the impact of cyano group substitution on the activity of certain benzamide derivatives as Cav2.2 inhibitors. nih.gov
Table 1: Impact of Cyano Group Substitution on Cav2.2 Inhibition and PXR Activation| Compound | Substitution | Cav2.2 IC50 (µM) | PXR Activation (% at 10 µM) |
|---|---|---|---|
| 1 | 2-MeSO2-5-F | 0.51 | 100% |
| 3 | 2-MeSO2-5-CN | 0.57 | <10% |
| 4 | 2-MeSO2-4-CN | 0.38 | <10% |
Role of the Cyclopropyl (B3062369) Group in Ligand-Target Interactions and Conformational Constraints
The cyclopropyl group is a versatile substituent in drug design, often introduced to address various challenges encountered during lead optimization. nih.gov Its rigid, three-membered ring structure imparts significant conformational constraints on the molecule, which can be entropically favorable for binding to a biological target by reducing the number of rotatable bonds and locking the molecule into a more bioactive conformation. nih.gov
Key features of the cyclopropyl ring that contribute to its utility in medicinal chemistry include the planarity of its three carbon atoms, its short C-C bonds (approximately 1.51 Å), and the enhanced π-character of these bonds. nih.gov These characteristics allow the cyclopropyl group to serve as a compact, rigid scaffold that can orient other functional groups for optimal interaction with a receptor.
The introduction of a cyclopropyl group can lead to a range of beneficial effects, such as:
Enhanced Potency: By enforcing a specific conformation that fits well into a binding pocket, the cyclopropyl moiety can significantly improve the potency of a compound. nih.gov
Increased Metabolic Stability: The C-H bonds of a cyclopropyl ring are stronger than those in alkanes, making them less susceptible to metabolic oxidation. nih.gov
Reduced Off-Target Effects: The conformational rigidity can improve selectivity by disfavoring binding to other receptors. nih.gov
Improved Brain Permeability: In some cases, the introduction of a cyclopropyl group has been shown to increase a molecule's ability to cross the blood-brain barrier. nih.gov
Influence of Sulfonamide Substitution Patterns on Biological Efficacy and Selectivity
The substitution pattern on both the benzene (B151609) ring and the nitrogen atom of the sulfonamide group is a critical determinant of the biological efficacy and selectivity of this class of compounds.
The nature of the substituent on the aromatic ring can significantly impact activity. For example, the presence of electron-withdrawing groups, such as a nitro group, has been shown to increase the antibacterial activity of some sulfonamide drugs. nih.gov In studies of benzenesulfonamide analogues as anti-glioblastoma agents, the specific nature and position of substituents were crucial for their inhibitory activity against the TrkA receptor. nih.gov
The substitution on the sulfonamide nitrogen also plays a pivotal role. In a series of 4-cyanamidobenzenesulfonamides designed as carbonic anhydrase inhibitors, the structure-activity relationship clearly showed that longer aliphatic chains (such as C6, C7, and C18) as substituents on the cyanamide functionality were favored for potent inhibition of human CA isoforms. nih.gov In another study on alkylimino-substituted sulfonamides, the length of the alkylamine substituent was found to affect the compound's pKa and hydrophobicity, both of which are key physicochemical properties influencing drug action. nih.gov
Selectivity between different isozymes is also heavily influenced by substitution patterns. In the development of inhibitors for human carbonic anhydrases, it was observed that compounds with bulky scaffolds were generally milder inhibitors of the hCA I isoform compared to hCA II, IV, and IX. nih.gov This is attributed to the smaller active site cavity of hCA I. nih.gov This differential inhibition highlights how substituent size and shape can be tuned to achieve selectivity. Similarly, in a study of 2-phenoxybenzamides, moving a piperazinyl substituent from the ortho to the para position on the benzamide ring resulted in a significant increase in antiplasmodial activity. mdpi.com
The following table illustrates the structure-activity relationship of certain antofine analogues, where modifications to the core structure, including the introduction of a sulfonamide, affect their anticancer activity. acs.org
Table 2: Growth-Inhibitory Activities (IC50, µM) of Antofine and its Sulfonamide Analogues| Compound | A549 (Lung) | HCT116 (Colon) | SNU-638 (Stomach) | MDA-MB-231 (Breast) |
|---|---|---|---|---|
| (R)-Antofine | 0.012 | 0.009 | 0.015 | 0.011 |
| 5a (Methanesulfonamide analogue) | 0.005 | 0.004 | 0.006 | 0.005 |
Bioisosteric Replacements and Their Effects on Compound Activity
Bioisosteric replacement is a key strategy in medicinal chemistry for optimizing drug-like properties while maintaining or improving biological activity. drughunter.comcambridgemedchemconsulting.com This involves substituting one atom or group of atoms with another that has similar physical or chemical properties.
A classic example relevant to the sulfonamide scaffold is the replacement of the sulfonamide group itself. In the development of Cav2.2 channel inhibitors, a labile sulfonamide was successfully replaced with a gem-dimethyl sulfone group. nih.gov This bioisostere proved to be an adequate replacement, yielding compounds with similar in vitro potency but without the liability of forming a long-lasting, active sulfonamide metabolite. nih.gov Interestingly, other common bioisosteres for sulfonamides, such as amides, amines, ethers, and ketones, resulted in a complete loss of potency in this particular series, highlighting that the success of a bioisosteric replacement is highly context-dependent. nih.govdrughunter.com
The cyano group can also be considered a bioisostere for other functionalities. For example, it has been used to replace a fluorine atom in some instances. nih.gov While both are electron-withdrawing, their steric and electronic profiles differ, which can be exploited to fine-tune activity and selectivity.
Other common bioisosteric replacements for amides and related functional groups include heterocyclic rings like triazoles, oxadiazoles, and imidazoles. drughunter.com These can mimic the hydrogen bonding properties of the original group while potentially improving metabolic stability and pharmacokinetic profiles. drughunter.com Acyl sulfonamides have also emerged as effective bioisosteres for carboxylic acids, in some cases leading to significant increases in potency. drughunter.com
Pharmacophore Modeling and Ligand-Based Drug Design Principles in Related Sulfonamide Scaffolds
Pharmacophore modeling and other ligand-based drug design methods are powerful computational tools used to understand the key structural features required for biological activity and to guide the design of new, more potent compounds. youtube.com A pharmacophore represents the essential three-dimensional arrangement of functional groups (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) that a molecule must possess to interact with a specific biological target.
These techniques have been successfully applied to various sulfonamide scaffolds. For example, a five-featured pharmacophore model was developed for a series of sulfonamide chalcone (B49325) derivatives that inhibit α-glucosidase. nih.gov This model, which was validated against known inhibitors, can be used in virtual screening campaigns to identify novel non-sugar-based inhibitors. nih.gov
Quantitative Structure-Activity Relationship (QSAR) studies are another important ligand-based approach. QSAR models correlate variations in the physicochemical properties of a series of compounds with their biological activities. Such models have been developed for benzenesulfonamide derivatives to predict their biological potential. nih.gov Chemometric and QSAR approaches have also been used to model the lipophilicity of anticancer sulfonamide derivatives, a critical parameter for drug absorption and distribution. nih.gov
For carbonic anhydrase inhibitors, the sulfonamide group is a well-established and promising pharmacophore that anchors to the zinc ion in the enzyme's active site. researchgate.net Pharmacophore models based on known sulfonamide inhibitors can help in the design of new derivatives with improved potency and selectivity for different CA isoforms. researchgate.net These computational approaches, by rationalizing observed SAR and predicting the activity of new designs, significantly accelerate the drug discovery process. youtube.com
Mechanistic Investigations of Biological Interactions and Target Modulation
Modulation of Enzyme Activity
Investigations into the direct effects of 2-cyano-N-cyclopropylbenzenesulfonamide on various enzyme families have not been specifically reported in available research.
There is no specific information available in the scientific literature detailing the inhibitory mechanisms of this compound against Janus kinases (JAKs), MST1 kinase, STK4, or PI3K. While the broader class of sulfonamides has been explored for kinase inhibition, the activity of this specific molecule has not been characterized.
The inhibitory activity of this compound against Poly(ADP-ribose) Glycohydrolase (PARG) has not been documented in published studies.
Detailed studies on the enzyme specificity and potential allosteric modulation mechanisms of this compound are not present in the current body of scientific literature.
Interaction with Ion Channels
The interaction of this compound with ion channels remains an uninvestigated area.
There is no available data to suggest that this compound acts as a calcium channel blocker. Consequently, no information exists on its potential mechanisms of action or selectivity for N-type calcium channels.
Disruption of Protein-Protein Interactions
The potential for this compound to disrupt protein-protein interactions is not described in the available research. Specifically, its effect on the interaction between glucokinase and the glucokinase regulatory protein has not been studied.
Elucidation of Molecular Binding Modes and Identification of Key Residues
There is no published research that describes the molecular binding interactions of this compound with any biological target. Consequently, information regarding the key amino acid residues involved in its binding is not available.
In Silico Prediction of Biological Activity and ADMET Properties for Research Compounds
No in silico studies or computational models predicting the biological activity or the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile of this compound have been reported in the scientific literature.
Advanced Applications and Future Research Directions
Utilization as Chemical Probes for Cellular Pathways
Currently, there is no published research detailing the use of 2-cyano-N-cyclopropylbenzenesulfonamide as a chemical probe. However, its structure suggests a potential for such applications. Chemical probes are small molecules used to study and manipulate biological processes in living systems. The development of this compound as a chemical probe would require the identification of a specific biological target. The sulfonamide group is a known zinc-binding motif present in inhibitors of metalloenzymes like carbonic anhydrases and matrix metalloproteinases. nih.govrsc.orgnih.gov Future research could therefore focus on evaluating its inhibitory activity against a panel of these enzymes.
Furthermore, the cyano group could be exploited for covalent modification of target proteins, potentially enabling the development of irreversible inhibitors or activity-based probes. The cyclopropyl (B3062369) group can introduce conformational rigidity and metabolic stability, which are desirable properties for a chemical probe.
Development as Scaffolds for Diverse Compound Libraries
The core structure of this compound holds promise as a scaffold for the generation of diverse compound libraries. A scaffold is a central molecular framework upon which various substituents can be systematically introduced to explore chemical space and identify molecules with desired biological activities. The benzenesulfonamide (B165840) core of this compound provides multiple points for chemical modification.
Future synthetic efforts could focus on varying the substituents on the phenyl ring, replacing the cyclopropyl group with other small alkyl or cyclic moieties, and modifying the cyano group. Such a library of analogues could then be screened against a wide range of biological targets to identify novel hits for drug discovery programs. The rigidity of the cyclopropyl group and the electronic properties of the cyano group would likely influence the conformational preferences and binding interactions of the resulting compounds.
Strategies for Enhancing Selectivity and Potency of Research Compounds
While there are no specific studies on enhancing the selectivity and potency of this compound, general principles of medicinal chemistry can be applied. nih.govnih.gov Once a biological target is identified, structure-activity relationship (SAR) studies would be crucial. This involves synthesizing and testing a series of analogues to understand how different chemical modifications affect biological activity.
Table 1: Potential Strategies for Potency and Selectivity Enhancement
| Strategy | Rationale |
| Modification of the Phenyl Ring | Introduction of various substituents (e.g., halogens, alkyl groups, methoxy (B1213986) groups) could modulate electronic properties and create new interactions with the target protein. |
| Variation of the N-substituent | Replacing the cyclopropyl group with other cyclic or acyclic moieties could probe the size and nature of the binding pocket. |
| Bioisosteric Replacement of the Cyano Group | Replacing the cyano group with other electron-withdrawing groups (e.g., nitro, trifluoromethyl) or potential hydrogen bond acceptors could fine-tune binding interactions. |
| Introduction of Chiral Centers | The synthesis of enantiomerically pure analogues could reveal stereospecific binding requirements of the target. |
Computational modeling, such as molecular docking and free energy calculations, could be employed to guide the design of more potent and selective analogues by predicting their binding modes and affinities. nih.gov
Exploration of Novel Synthetic Methodologies for Analogues and Prodrugs for Research Applications
The synthesis of this compound itself would likely proceed via the reaction of 2-cyanobenzenesulfonyl chloride with cyclopropylamine (B47189). The synthesis of analogues would require access to a variety of substituted benzenesulfonyl chlorides and amines. nih.gov Modern synthetic methods, such as palladium-catalyzed cross-coupling reactions, could be employed to efficiently generate a diverse range of analogues with modifications on the phenyl ring. scilit.com
The development of prodrugs, which are inactive precursors that are converted to the active compound in the body, could also be a valuable research direction. For this compound, the sulfonamide nitrogen could be a potential site for modification to create prodrugs with altered solubility or pharmacokinetic properties for research purposes.
Application of Chemoinformatics and Machine Learning in Compound Design and Activity Prediction for Research Purposes
Chemoinformatics and machine learning are powerful tools in modern drug discovery and chemical biology. nih.gov In the context of this compound, these computational approaches could be applied in several ways, should initial biological data become available.
Once a set of analogues and their corresponding biological activities are generated, Quantitative Structure-Activity Relationship (QSAR) models could be developed. nih.gov These models use statistical and machine learning methods to correlate chemical structures with biological activities, enabling the prediction of the potency of novel, unsynthesized compounds.
Machine learning algorithms could also be used to predict potential biological targets for this compound based on its structural similarity to known active compounds. Furthermore, these techniques can be used to predict ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties, helping to prioritize the synthesis of compounds with more favorable research characteristics. nih.gov
Q & A
What are the recommended synthetic routes for 2-cyano-N-cyclopropylbenzenesulfonamide, and how can reaction conditions be optimized?
Basic Research Focus
A robust synthesis typically involves sulfonamide formation via coupling a benzenesulfonyl chloride derivative with a cyclopropylamine. Key steps include:
- Sulfonylation : React 2-cyanobenzenesulfonyl chloride with cyclopropylamine in a polar aprotic solvent (e.g., THF or DCM) under inert atmosphere .
- Optimization : Adjust stoichiometry (1.2:1 molar ratio of amine to sulfonyl chloride) and temperature (0–25°C) to minimize side reactions. Catalytic bases (e.g., triethylamine) enhance nucleophilicity of the amine .
- Workup : Purify via recrystallization (ethanol/water) or column chromatography (silica gel, hexane/ethyl acetate gradient) .
How should researchers approach the purification of this compound to ensure high yield and purity?
Basic Research Focus
Purification challenges arise from residual solvents, unreacted starting materials, and byproducts (e.g., disulfonamides). Methodological recommendations:
- Recrystallization : Use ethanol/water (70:30 v/v) to exploit differential solubility. Monitor purity via HPLC (C18 column, acetonitrile/water mobile phase) .
- Chromatography : For complex mixtures, employ flash chromatography with a hexane/ethyl acetate gradient (Rf ~0.3 on TLC). Confirm purity by ¹H NMR (absence of peaks at δ 1.5–2.0 ppm for cyclopropane impurities) .
What computational methods are suitable for predicting the electronic properties of this compound?
Advanced Research Focus
Density Functional Theory (DFT) and quantum-chemical calculations are critical:
- DFT with Hybrid Functionals : Use B3LYP/6-31G(d,p) to model frontier molecular orbitals (HOMO/LUMO) and predict reactivity. The cyano group lowers LUMO energy, enhancing electrophilicity .
- Electronegativity and Hardness : Apply Parr-Pearson principles (η = (I−A)/2) to assess charge transfer potential. The sulfonamide group increases hardness, stabilizing the molecule against nucleophilic attack .
- Solvent Effects : Include implicit solvation models (e.g., PCM) to simulate aqueous or DMSO environments .
How can researchers resolve discrepancies in spectroscopic data (e.g., NMR, HRMS) when characterizing this compound?
Advanced Research Focus
Contradictions in spectral data often stem from tautomerism, impurities, or dynamic effects:
- NMR Analysis : For ambiguous ¹H/¹³C peaks (e.g., cyclopropane protons at δ 0.8–1.2 ppm), use 2D techniques (COSY, HSQC) to assign connectivity. Compare experimental shifts with computed NMR (GIAO method at B3LYP/6-311+G(d,p)) .
- HRMS Validation : Confirm molecular ion [M+H]⁺ with <2 ppm error. For adducts (e.g., [M+Na]⁺), recalibrate using internal standards .
- Dynamic Effects : Variable-temperature NMR (VT-NMR) can resolve conformational averaging in sulfonamide rotamers .
What strategies are recommended for investigating the structure-activity relationships (SAR) of this compound derivatives?
Advanced Research Focus
SAR studies require systematic structural modifications and biological assays:
- Derivatization : Synthesize analogs with varied substituents (e.g., halogenation at the benzene ring or cyclopropane substitution) .
- Biological Testing : Use in vitro assays (e.g., enzyme inhibition, cytotoxicity) to correlate substituent effects with activity. For example, the cyano group may enhance binding to hydrophobic enzyme pockets .
- QSAR Modeling : Apply Quantitative Structure-Activity Relationship models using descriptors like logP, polar surface area, and HOMO energy .
How can absolute hardness and electronegativity guide the design of derivatives with desired reactivity?
Advanced Research Focus
Parr-Pearson principles inform reactivity predictions:
- Electronegativity (χ) : Higher χ in the sulfonamide group increases electron-withdrawing effects, stabilizing intermediates in nucleophilic substitution reactions .
- Hardness (η) : Derivatives with lower η (softer) are more reactive toward soft electrophiles (e.g., thiols). For example, replacing the cyclopropyl group with a softer substituent (e.g., vinyl) lowers η .
- Redox Potential : Calculate ionization potential (I) and electron affinity (A) via DFT to predict redox behavior in catalytic applications .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
